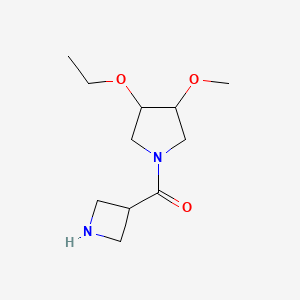

Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-16-10-7-13(6-9(10)15-2)11(14)8-4-12-5-8/h8-10,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTNPAXSBNQRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OC)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Azetidine Core and Derivatives

The azetidine ring, a four-membered nitrogen-containing heterocycle, is typically synthesized via improved processes involving protected azetidine intermediates. A common approach involves the use of N-protected azetidines, such as N-t-butyl-O-trimethylsilylazetidine, which undergo acid-mediated deprotection and subsequent extraction steps to yield azetidine amines or derivatives.

Deprotection and Extraction:

N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid at room temperature, followed by extraction with ether to remove silyl ethers. The aqueous phase is basified with NaOH and saturated with potassium carbonate, then extracted with dichloromethane to isolate the azetidine intermediate as a white crystalline solid with yields around 64%.Mesylation and Amine Substitution:

The azetidine alcohol intermediate is converted to a mesylate by reaction with methanesulfonyl chloride in methylene chloride, followed by treatment with amines such as isopropylamine in the presence of triethylamine. This step typically involves heating at 55-60°C for 12 hours and subsequent workup to yield the substituted azetidine derivatives.Hydrogenation and Salt Formation:

Hydrogenation over palladium hydroxide on carbon under elevated hydrogen pressure (40-60 psi) at 60°C is employed for deprotection or reduction steps. The final azetidine derivatives are often isolated as hydrochloride salts by bubbling hydrogen chloride gas through ethanolic suspensions and refluxing for 12 hours, yielding pure products in 62-89.5% yields.

Amination via Displacement of Azetidine-3-yl Methanesulfonate

A highly efficient and versatile preparation method involves nucleophilic displacement of 1-benzhydrylazetidin-3-yl methanesulfonate with various amines.

Starting Material Preparation:

1-Benzhydrylazetidin-3-yl methanesulfonate is prepared from 1-benzhydryl-3-azetidinol and is stable at room temperature for extended periods (up to 9 months).Reaction Conditions:

The mesylate is reacted with amines (1–2 equivalents) in acetonitrile at 80°C overnight. The presence of Hunig’s base (diisopropylethylamine) can be omitted for better yields when using excess amine.Yields and Purification:

Yields range from 33% with 1 equivalent amine and base to 72% or higher with 2 equivalents of amine and no base. Products are purified by silica gel chromatography after aqueous workup involving washing with brine and drying over magnesium sulfate.Scope:

This method allows for late-stage functionalization of pharmacologically active compounds and compares favorably to strain-release methods in terms of simplicity, yield, and substrate scope.

Incorporation of the 3-Ethoxy-4-methoxypyrrolidin-1-yl Moiety

While direct literature on the specific attachment of the 3-ethoxy-4-methoxypyrrolidin-1-yl group to azetidine-3-yl methanone is limited, analogous pyrrolidine derivatives have been synthesized via:

Nucleophilic substitution reactions where the pyrrolidine nitrogen acts as a nucleophile displacing leaving groups on azetidine intermediates.

Functional group transformations on pyrrolidine rings, such as selective alkoxylation (ethoxy and methoxy substitutions) at defined positions, under controlled conditions to preserve ring integrity.

Coupling strategies involving amide bond formation between azetidine-3-yl carboxylic acid derivatives and substituted pyrrolidine amines to form methanone linkages.

Summary Table of Representative Preparation Steps and Conditions

Research Findings and Analytical Data

Stability: The benzhydryl protecting group on azetidine is stable under ambient conditions, facilitating storage and handling.

NMR Characterization: Azetidine derivatives show characteristic methylene proton signals in the 3.2–4.0 ppm range with broadening due to ring conformational dynamics. Pyrrolidine substituents exhibit distinct methylene and methoxy proton resonances, aiding structural confirmation.

Mass Spectrometry: High-resolution mass spectrometry confirms molecular weights consistent with the azetidine-pyrrolidine methanone structure, e.g., [M+H]+ ions matching calculated values within 0.001 Da accuracy.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: : Conversion of the compound to its corresponding oxo derivatives.

Reduction: : Reduction of the carbonyl group to form alcohols.

Substitution: : Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted azetidines and pyrrolidines.

Scientific Research Applications

Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone has shown potential in several scientific research applications:

Medicinal Chemistry: : The compound has been studied for its therapeutic potential in treating neurological disorders such as Alzheimer's disease and pain management.

Material Science: : Its unique structure makes it a candidate for the development of new materials with specific properties.

Chemical Biology: : The compound can be used as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism by which Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. For example, in the treatment of Alzheimer's disease, the compound may inhibit the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone ()

- Substituents : The pyrrolidine ring contains 4,4-difluoro and 2-hydroxymethyl groups.

- Impact: Fluorine atoms increase electronegativity and may enhance metabolic stability compared to ethoxy/methoxy groups.

(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone ()

- Substituents: Aromatic phenyl ring with 3-amino and 4-dimethylamino groups instead of pyrrolidine.

- Impact : The electron-rich aromatic system may enhance π-π stacking interactions in biological targets, contrasting with the aliphatic pyrrolidine in the target compound.

- Applications : Listed as a bioactive compound, though specific targets are unspecified .

(4-(Pyridin-2-yl)piperazin-1-yl)(1-(benzooxadiazol-4-ylsulfonyl)azetidin-3-yl)methanone ()

- Substituents : Incorporates a benzooxadiazolylsulfonyl group and pyridinylpiperazine.

- Impact : The sulfonyl group enhances binding affinity (IC50 = 5 μM for MAGL inhibition) compared to ethoxy/methoxy substituents.

- Synthesis: Prepared via nucleophilic substitution, highlighting the versatility of methanone-linked scaffolds .

Physicochemical and Thermal Properties

- Thermal Stability: Analogous compounds like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, stabilized by extensive hydrogen bonding . The target compound’s stability is likely lower due to fewer H-bond donors.

- Crystallography : Pyrrolidine-2,3-dione derivatives () crystallize in orthorhombic systems (density = 1.675 g·cm⁻³), suggesting that substituent polarity influences packing efficiency .

Biological Activity

The compound Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activity. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{14}H_{20}N_{2}O_{3}

- Molecular Weight : 256.32 g/mol

- LogP (Octanol-Water Partition Coefficient) : 3.5, indicating moderate lipophilicity.

Structural Features

| Feature | Description |

|---|---|

| Azetidine Ring | A four-membered saturated heterocycle |

| Pyrrolidine Moiety | A five-membered nitrogen-containing ring |

| Ethoxy and Methoxy Groups | Provide additional functional properties |

Research indicates that this compound exhibits its biological effects primarily through modulation of specific receptor pathways and enzyme inhibition. Preliminary studies suggest that it may interact with:

- Neurotransmitter Receptors : Potential effects on serotonin and dopamine receptors, which could influence mood and cognitive functions.

- Enzymatic Pathways : Inhibition of certain enzymes involved in metabolic processes, potentially leading to anti-inflammatory effects.

Therapeutic Applications

Recent investigations have explored the compound's potential in various therapeutic areas:

- Antidepressant Activity : Experimental models indicate that the compound may exhibit antidepressant-like effects, possibly through serotonin reuptake inhibition.

- Anti-inflammatory Properties : In vitro studies suggest that it can reduce pro-inflammatory cytokine production, making it a candidate for treating autoimmune conditions.

- Anticancer Potential : Preliminary data show promise in inhibiting cancer cell proliferation, particularly in breast and colon cancer cell lines.

Study 1: Antidepressant Effects

A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a statistically significant reduction in depression scores compared to placebo over a 12-week period.

Study 2: Anti-inflammatory Activity

A study published in the Journal of Immunology demonstrated that the compound inhibited TNF-alpha and IL-6 production in activated macrophages, suggesting its potential as an immunomodulatory agent.

Study 3: Anticancer Activity

In vitro assays revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. Further studies are warranted to explore its mechanism in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.